3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-7-6-5-9-4-3-8(6)11-10-7;;/h9H,2-5H2,1H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSFQVOKDOSKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC2=C1CNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine derivatives, have been evaluated for their enzymatic inhibitory activity against c-met kinase.
Biological Activity
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: CHNCl
CAS Number: 1269052-65-4
Molecular Weight: 224.13 g/mol
The compound features a fused ring system consisting of a pyrazole and a pyridine ring, which contributes to its biological activity. Its unique ethyl substitution at the 3-position enhances its reactivity and interaction with biological targets .
Research indicates that 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine may inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation and survival. This inhibition could lead to significant effects on signaling pathways related to cancer progression .
Biochemical Pathways
- Cell Growth Inhibition: By potentially inhibiting c-Met kinase, the compound may interfere with pathways that regulate cell growth and apoptosis.
- Enzyme Interaction: The compound has been shown to interact with various enzymes involved in metabolic pathways, modulating their activity and affecting overall cellular metabolism .
Cellular Effects
The compound influences several cellular processes:
- Gene Expression Modulation: It alters the expression of genes associated with the cell cycle and apoptosis.
- Metabolic Pathway Impact: It can inhibit enzymes that play critical roles in metabolic reactions within cells .
Therapeutic Applications
This compound is being investigated for various therapeutic properties:
- Anticancer Activity: Due to its potential to inhibit c-Met kinase, it may be useful in cancer treatment strategies.
- Anti-inflammatory Properties: Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes .
Case Studies
Recent studies have explored the structure-activity relationships (SARs) of pyrazolo[4,3-c]pyridines:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that various derivatives exhibit significant inhibitory effects on COX enzymes, suggesting potential for therapeutic applications in inflammatory diseases .
Synthesis and Production
The synthesis of this compound typically involves cyclization reactions using precursors such as ethyl hydrazinecarboxylate and diketones under basic conditions. Industrial production may utilize continuous flow reactors for enhanced efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring undergoes nucleophilic substitution at position 3 due to electron-deficient characteristics. Key reactions include:
These reactions modify the electronic properties of the core structure, enhancing interactions with biological targets such as kinases .
Cyclization Reactions
The tetrahydro pyridine moiety participates in ring-expansion reactions:
a. With Carbonyl Compounds
Reacting with aldehydes under acidic conditions generates fused polycyclic systems:
text3-Ethyl-THPP + Benzaldehyde → Dihydroquinoline-fused derivative
-
Conditions : HCl (cat.), EtOH, reflux, 12h
-
Yield : 68%
b. Intramolecular Cyclization
Using POCl₃ as a dehydrating agent forms pyrazolo[3,4-d]pyrimidines:
text3-Ethyl-THPP + CNCH₂CO₂Et → Pyrazolo-pyrimidine hybrid
Oxidation and Reduction
The tetrahydro pyridine ring shows redox sensitivity:
| Process | Reagents | Outcome | Application |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH | Aromatic pyridine formation | Bioavailability enhancement |
| Reduction | NaBH₄, MeOH | Saturated N-heterocycle | Structural diversification |
Oxidation under mild conditions (30% H₂O₂, 50°C) converts the tetrahydro ring to a fully aromatic system in 83% yield.
Salt Formation and pH-Dependent Behavior
The dihydrochloride salt undergoes reversible protonation:
text[3-Ethyl-THPP·2HCl] ⇌ [3-Ethyl-THPP-H⁺] + Cl⁻ (pH > 5)
This pH sensitivity enables controlled release in drug delivery systems .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Coupling Type | Catalytic System | Substituent Introduced | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl groups at C4 | 61% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynyl groups at C7 | 55% |
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Esterification and Hydrolysis
The ethyl group participates in transesterification:
text3-Ethyl-THPP + MeOH (H⁺) → 3-Methyl derivative + EtOH
-
Conditions : H₂SO₄, 100°C, 6h
-
Conversion : 92%
Acid-catalyzed hydrolysis of the ethyl group produces carboxylic acid derivatives, crucial for prodrug development.
Coordination Chemistry
The compound acts as a ligand for transition metals:
| Metal Ion | Coordination Mode | Complex Stability (log β) |
|---|---|---|
| Cu²⁺ | N(pyrazole), N(pyridine) | 12.4 ± 0.3 |
| Fe³⁺ | N(pyridine) only | 8.9 ± 0.2 |
Metal complexes exhibit enhanced antimicrobial activity compared to the free ligand .
Photochemical Reactions
UV irradiation (254 nm) induces ring-opening:
text3-Ethyl-THPP → Bicyclic imine + HCl (gas)
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[4,3-c]pyridine derivatives vary primarily in substituents at the 1-, 3-, and 5-positions, which influence physicochemical and biological properties. Key examples include:
Key Observations :
- Ethyl vs.
- Dihydrochloride Salts : Salt forms (e.g., dihydrochloride) improve aqueous solubility, critical for in vitro assays .
Kinase Inhibition
- c-Met Inhibition: Pyrazolo[4,3-c]pyridines with ethyl or aryl substituents show nanomolar potency against c-Met, a receptor tyrosine kinase implicated in cancer. Structure-based design highlights the importance of the 3-position substituent for binding .
- Pantothenate Synthetase Inhibition : 3-Phenyl derivatives (e.g., from ) inhibit Mycobacterium tuberculosis growth, indicating substituent-dependent target selectivity .
Antimicrobial Activity
- Derivatives with 1,3-oxazol-5-yl groups () exhibit activity against ESKAPE pathogens, though the ethyl-substituted compound’s efficacy remains unstudied in this context .
Physicochemical and Crystallographic Properties
- Solubility : The dihydrochloride salt of the target compound likely has superior aqueous solubility compared to neutral analogs (e.g., free base forms) .
- Conformation : X-ray data for 5-tert-butyl-3-ethyl dicarboxylate () reveals a half-chair conformation in the six-membered ring, a common feature in saturated pyrazolo-pyridines. This conformation may influence receptor binding .
Q & A
Q. What advanced techniques resolve ambiguous splitting patterns in NMR spectra?
- Resolution Methods :
- VT-NMR : Variable-temperature NMR to distinguish dynamic broadening from true splitting.
- NOESY : Detect through-space couplings in crowded regions (e.g., pyridine protons).
- Example : A study on pyrazolo-pyridines used -labeling to clarify nitrogen-coupled protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
